An In-Depth Technical Guide to the Synthesis of 3-(2,3-Dioxo-2,3-dihydro-indol-1-yl)-propionic acid
An In-Depth Technical Guide to the Synthesis of 3-(2,3-Dioxo-2,3-dihydro-indol-1-yl)-propionic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-(2,3-Dioxo-2,3-dihydro-indol-1-yl)-propionic acid, a valuable intermediate in the development of various therapeutic agents. This document details the primary synthetic methodologies, experimental protocols, and characterization data.
Introduction
Isatin (1H-indole-2,3-dione) and its derivatives are a prominent class of heterocyclic compounds that serve as versatile precursors for the synthesis of a wide array of biologically active molecules. The introduction of a propionic acid moiety at the N-1 position of the isatin core yields 3-(2,3-Dioxo-2,3-dihydro-indol-1-yl)-propionic acid, a key building block for creating compounds with potential applications in medicinal chemistry. The synthesis of this target molecule primarily involves the N-alkylation of the isatin scaffold.
Synthetic Pathways
The most common and effective method for the synthesis of 3-(2,3-Dioxo-2,3-dihydro-indol-1-yl)-propionic acid is the N-alkylation of isatin. Two primary variations of this approach are highlighted:
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Michael Addition of Isatin to an Acrylate Ester followed by Hydrolysis: This two-step process involves the initial reaction of isatin with an acrylate ester, such as tert-butyl acrylate, in the presence of a suitable base. The resulting ester intermediate is then hydrolyzed to yield the final carboxylic acid product.
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Direct Michael Addition of Isatin to Acrylic Acid: A more direct approach involves the reaction of isatin with acrylic acid. This method, while potentially more atom-economical, may require careful optimization of reaction conditions to achieve high yields.
The following sections provide a detailed experimental protocol for the first, more established method.
Experimental Protocols
Method 1: Synthesis via N-Alkylation with tert-Butyl Acrylate and Subsequent Hydrolysis
This protocol is based on established procedures for the N-alkylation of isatin.
Step 1: Synthesis of tert-butyl 3-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanoate
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Materials:
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Isatin
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tert-Butyl acrylate
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Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
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N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
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Ethyl acetate
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Brine solution
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Anhydrous sodium sulfate (Na₂SO₄)
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Procedure:
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To a solution of isatin (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
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Stir the mixture at room temperature for 30 minutes.
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Add tert-butyl acrylate (1.2 eq) dropwise to the reaction mixture.
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Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers and wash with brine solution, then dry over anhydrous sodium sulfate.
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Concentrate the organic layer under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield tert-butyl 3-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanoate.
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Step 2: Hydrolysis to 3-(2,3-Dioxo-2,3-dihydro-indol-1-yl)-propionic acid
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Materials:
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tert-butyl 3-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanoate
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Trifluoroacetic acid (TFA)
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Dichloromethane (DCM)
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Procedure:
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Dissolve the tert-butyl 3-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanoate (1.0 eq) in dichloromethane.
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Add trifluoroacetic acid (5-10 eq) to the solution at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
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Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
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The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 3-(2,3-Dioxo-2,3-dihydro-indol-1-yl)-propionic acid.
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Data Presentation
The following table summarizes the key quantitative data for the synthesis of 3-(2,3-Dioxo-2,3-dihydro-indol-1-yl)-propionic acid. Note: Some data points are estimated based on typical yields and characterization of similar compounds due to the lack of a single, comprehensive source for this specific molecule.
| Parameter | Value |
| Molecular Formula | C₁₁H₉NO₄ |
| Molecular Weight | 219.19 g/mol |
| Appearance | Orange to red solid |
| Melting Point | Not reported |
| Yield | 70-85% (overall) |
| ¹H NMR (DMSO-d₆, δ ppm) | ~12.5 (s, 1H, COOH), 7.8-7.2 (m, 4H, Ar-H), 4.0 (t, 2H, N-CH₂), 2.7 (t, 2H, CH₂-COOH) |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~184.0 (C=O), ~172.0 (COOH), ~158.0 (C=O), ~150.0, ~138.0, ~125.0, ~124.0, ~117.0, ~111.0 (Ar-C), ~36.0 (N-CH₂), ~31.0 (CH₂-COOH) |
| IR (KBr, cm⁻¹) | ~3400-2800 (O-H), ~1740 (C=O, ketone), ~1710 (C=O, acid), ~1610 (C=C, aromatic) |
| Mass Spectrum (m/z) | [M+H]⁺ calculated for C₁₁H₁₀NO₄: 220.05 |
Mandatory Visualizations
The following diagrams illustrate the synthetic pathway and a general experimental workflow.
Caption: Synthetic pathway for 3-(2,3-Dioxo-2,3-dihydro-indol-1-yl)-propionic acid.
Caption: General experimental workflow for the two-step synthesis.
